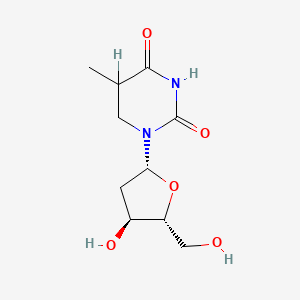

5,6-Dihydrothymidine

概要

説明

5,6-Dihydrothymidine: is a pyrimidine 2’-deoxyribonucleoside that contains dihydrothymine as its nucleobase. It is a derivative of thymidine, formed during gamma-irradiation. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage .

準備方法

Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the gamma-irradiation of thymidine in anoxic conditions. This process involves the reduction of the 5,6-double bond in thymidine, resulting in the formation of this compound .

Industrial Production Methods:

化学反応の分析

Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: One-electron oxidation of this compound can lead to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine

Reduction: The reduction of thymidine to form this compound typically involves gamma-irradiation in anoxic conditions.

Substitution: Substitution reactions involving this compound are less common but can occur under specific conditions.

Major Products Formed:

Oxidation Products: 5-hydroxy-5,6-dihydrothymidine, cis-5,6-dihydroxy-5,6-dihydrothymidine

Reduction Products: this compound itself is a reduction product of thymidine.

科学的研究の応用

5,6-Dihydrothymidine has several important applications in scientific research:

作用機序

The mechanism of action of 5,6-dihydrothymidine involves its formation through the reduction of thymidine under gamma-irradiation. The compound can undergo further oxidation to form various products, such as 5-hydroxy-5,6-dihydrothymidine. These reactions are significant in the study of DNA damage and repair mechanisms, as they provide insights into the molecular targets and pathways involved in radiation-induced damage .

類似化合物との比較

Thymidine: The parent compound from which 5,6-dihydrothymidine is derived.

5-Hydroxy-5,6-dihydrothymidine: An oxidation product of this compound.

cis-5,6-Dihydroxy-5,6-dihydrothymidine: Another oxidation product of this compound.

Uniqueness: this compound is unique due to its formation under gamma-irradiation and its role in studying radiation-induced DNA damage. Unlike its parent compound thymidine, this compound provides specific insights into the effects of radiation and the resulting DNA repair mechanisms .

生物活性

5,6-Dihydrothymidine (DHT) is a pyrimidine derivative that plays a significant role in the metabolism of thymine and has garnered attention for its biological activities, particularly in relation to DNA damage and repair mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, potential toxicity, and implications in DNA interactions.

Metabolic Pathways

This compound is produced through the enzymatic reduction of thymine by dihydropyrimidine dehydrogenase (DPD). This reaction is part of the pyrimidine catabolism pathway, which proceeds as follows:

- Thymine → this compound (via DPD)

- This compound → N-carbamyl-beta-alanine (via dihydropyrimidinase)

- N-carbamyl-beta-alanine → Beta-alanine (via beta-ureidopropionase)

This pathway is crucial for the degradation of thymine in humans and other organisms. However, deficiencies in enzymes like dihydropyrimidinase can lead to the accumulation of DHT and other metabolites, resulting in potential toxic effects .

Toxicity Mechanisms

While this compound itself is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), its accumulation can be toxic. Elevated levels have been observed in conditions such as dihydropyrimidinase deficiency, leading to neurological and gastrointestinal issues . The exact mechanisms by which DHT exerts toxicity are not fully understood but may involve disruption of normal cellular processes due to its accumulation.

Interaction with DNA

Research indicates that this compound can influence DNA structure and stability. For instance, studies utilizing UV melting experiments have shown that DHT can disrupt base pairing in DNA duplexes without causing macroscopic structural changes . Additionally, low-energy electron irradiation studies have demonstrated that DHT is a significant product formed during DNA damage processes induced by radiation . This suggests that DHT may play a role in the context of DNA repair and damage response mechanisms.

Case Studies and Experimental Findings

Several studies have explored the biological implications of this compound:

- DNA Damage Studies : A study highlighted that exposure to low-energy electrons leads to significant DNA modifications where this compound was identified as one of the major products formed during such interactions .

- Radiation Effects : Research on related compounds such as 5-bromo-5,6-dihydrothymine has shown that these compounds can form paramagnetic centers when exposed to gamma radiation. This finding suggests that similar mechanisms may apply to DHT under radiation exposure .

- Photorepair Mechanisms : Investigations into how photolyases repair DNA lesions have indicated that 5-hydroxy derivatives of DHT may participate in photoreduction processes critical for repairing UV-induced DNA damage .

Summary Table of Biological Activities

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYHMSUYKIMUAL-UNYLCCJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315299 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-00-9 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。